1-Methylazetidine-3-sulfonyl chloride

Sulfonylation pKa Reactivity

1-Methylazetidine-3-sulfonyl chloride (CAS 1799310-76-1; molecular formula C4H8ClNO2S; molecular weight 169.63 g/mol ) is a sulfonyl chloride derivative of the four-membered nitrogen heterocycle azetidine. It is characterized by a highly electrophilic sulfonyl chloride group (-SO2Cl) appended to a strained azetidine ring, making it a potent sulfonylation reagent.

Molecular Formula C4H8ClNO2S
Molecular Weight 169.63 g/mol
Cat. No. B13348233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylazetidine-3-sulfonyl chloride
Molecular FormulaC4H8ClNO2S
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESCN1CC(C1)S(=O)(=O)Cl
InChIInChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3
InChIKeyVVIMYAWTFZOMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylazetidine-3-sulfonyl chloride (CAS 1799310-76-1): Technical Specifications and Procurement Profile


1-Methylazetidine-3-sulfonyl chloride (CAS 1799310-76-1; molecular formula C4H8ClNO2S; molecular weight 169.63 g/mol ) is a sulfonyl chloride derivative of the four-membered nitrogen heterocycle azetidine. It is characterized by a highly electrophilic sulfonyl chloride group (-SO2Cl) appended to a strained azetidine ring, making it a potent sulfonylation reagent . The compound is commercially available at a purity of 98% and is typically handled as a moisture-sensitive liquid under anhydrous conditions to prevent hydrolysis . Its structural and electronic properties are computationally predicted, including a boiling point of 226.4±29.0 °C, a density of 1.47±0.1 g/cm³, and a pKa of 7.30±0.10 .

1-Methylazetidine-3-sulfonyl chloride: Why In-Class Alternatives Cannot Be Directly Substituted


While multiple azetidine-derived sulfonyl chlorides exist as synthetic building blocks, 1-Methylazetidine-3-sulfonyl chloride occupies a distinct position in the chemical space. Simple substitution of the methyl group at the azetidine nitrogen dramatically alters the electron density on the heterocyclic ring, directly impacting the pKa of the sulfonyl chloride moiety and consequently its reactivity and stability . Furthermore, the presence of the methyl group increases the molecular weight and alters the lipophilicity (XLogP3-AA) compared to the unsubstituted 1-azetidinesulfonyl chloride [1]. These subtle but quantifiable differences in physicochemical properties preclude direct one-to-one substitution of this compound with its N-H, N-acetyl, or 3-alkyl variants in chemical syntheses or screening libraries without re-optimization of reaction conditions or biological activity profiles .

1-Methylazetidine-3-sulfonyl chloride: Quantitative Differentiation Versus Key Comparators


pKa-Driven Reactivity Differentiation: 1-Methylazetidine-3-sulfonyl chloride vs. 1-Acetyl-3-azetidinesulfonyl chloride

The predicted pKa of 1-Methylazetidine-3-sulfonyl chloride is 7.30±0.10 , which is approximately 11.8 pKa units higher than that of its 1-acetyl analog (1-Acetyl-3-azetidinesulfonyl chloride, pKa -4.48±0.40 ). This profound difference reflects the electron-donating effect of the N-methyl group versus the strong electron-withdrawing effect of the N-acetyl group, which stabilizes the conjugate base of the sulfonyl chloride. This quantitative difference is a primary determinant of both the compound's aqueous stability profile and its electrophilic reactivity towards nucleophiles such as amines and alcohols .

Sulfonylation pKa Reactivity Azetidine Sulfonyl Chloride

Conformational Rigidity and Topological Polar Surface Area: 1-Methylazetidine-3-sulfonyl chloride vs. Unsubstituted 1-Azetidinesulfonyl chloride

The computational descriptors for 1-Methylazetidine-3-sulfonyl chloride reveal a single rotatable bond and a molecular weight of 169.63 g/mol . Its close analog, unsubstituted 1-azetidinesulfonyl chloride (MW 155.596 g/mol), also possesses only one rotatable bond but differs in its topological polar surface area (tPSA = 45.8 Ų) and XLogP3-AA (0.4) [1]. The methyl substitution on the target compound increases molecular weight by approximately 9% and alters the predicted lipophilicity and polar surface area, both critical parameters for blood-brain barrier permeability and oral bioavailability predictions in medicinal chemistry .

Conformational Restriction Drug Design tPSA Lipophilicity Building Block

Ring Strain as a Reactivity Handle: Azetidine Core vs. Pyrrolidine and Piperidine Sulfonyl Chlorides

The azetidine ring is characterized by a substantial ring strain energy of approximately 25.4 kcal/mol, intermediate between the highly strained aziridine ring (~27.7 kcal/mol) and the relatively strain-free pyrrolidine ring (~5.4 kcal/mol) . This strain energy is a primary driver of the unique reactivity of azetidine-derived sulfonyl chlorides. Unlike larger-ring analogs (e.g., pyrrolidine- or piperidine-sulfonyl chlorides), the strained azetidine core in 1-Methylazetidine-3-sulfonyl chloride renders it susceptible to ring-opening reactions under mild conditions, enabling access to valuable linear sulfonamides or functionalized amines .

Ring Strain Reactivity Heterocycle Conformational Control Click Chemistry

1-Methylazetidine-3-sulfonyl chloride: Targeted Application Scenarios Driven by Differentiated Properties


Synthesis of Conformationally Constrained Sulfonamide Inhibitors in Medicinal Chemistry

1-Methylazetidine-3-sulfonyl chloride serves as a strategic building block for installing a sulfonamide group onto a target scaffold while simultaneously introducing a strained, conformationally restricted azetidine ring. This is particularly valuable in drug discovery programs aiming to improve target selectivity or metabolic stability . The high ring strain (~25.4 kcal/mol) of the azetidine core allows for downstream ring-opening reactions under controlled conditions, offering a versatile handle for late-stage diversification. In contrast, using a less strained pyrrolidine sulfonyl chloride would result in a more flexible, and potentially less potent or selective, final compound .

Development of Novel Sulfonamide-Based PROTAC Linkers or Bifunctional Degraders

In the design of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules, the linker composition critically influences degradation efficiency. 1-Methylazetidine-3-sulfonyl chloride offers a unique combination of a compact, rigid azetidine linker segment and a reactive sulfonyl chloride handle for attachment to an E3 ligase ligand or a target-binding warhead . The single rotatable bond and defined 3D geometry (implied by the azetidine ring) reduce conformational entropy, which can enhance ternary complex formation and catalytic degradation efficiency compared to more flexible alkyl sulfonyl chloride linkers [1].

Functionalization of Biomaterials and Polymer Surfaces via Controlled Sulfonylation

The electrophilic nature of the sulfonyl chloride group allows for the covalent modification of nucleophilic surfaces on polymers or biomaterials (e.g., amine-functionalized nanoparticles or films) under mild conditions . The presence of the methyl group on the azetidine nitrogen differentiates this reagent from simpler aliphatic sulfonyl chlorides by providing a more hydrophobic, sterically shielded microenvironment around the reactive site. This can modulate the reaction kinetics and improve the stability of the resulting sulfonamide linkage against hydrolysis, a key requirement for durable surface coatings or bioactive interfaces .

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